2-Chloro-5-methyl-1,6-naphthyridine
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Overview
Description
2-Chloro-5-methyl-1,6-naphthyridine is a heterocyclic compound with the molecular formula C9H7ClN2. It is part of the naphthyridine family, which consists of fused-ring systems derived from the fusion of two pyridine rings.
Mechanism of Action
Target of Action
It’s worth noting that 1,6-naphthyridine structural analogues have been found to inhibit lung cancer, renal carcinoma, colon cancer, and melanoma . They have also been found to act as nonsteroidal antagonists of mineralocorticoid receptors (MR) and antagonists to the receptor tyrosine kinase mesenchymal epithelial transition (MET) factor in PC3 cells .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets to inhibit their function, leading to a decrease in the proliferation of certain types of cancer cells .
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that it may affect pathways related to cell proliferation and survival .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to a decrease in the proliferation of certain types of cancer cells .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-1,6-naphthyridine typically involves the chlorination of 5-methyl-1,6-naphthyridine. One common method includes the reaction of 5-methyl-1,6-naphthyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted naphthyridines, carboxylic acids, aldehydes, and reduced derivatives. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
2-Chloro-5-methyl-1,6-naphthyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,6-naphthyridine
- 5-Methyl-1,6-naphthyridine
- 2-Methyl-1,6-naphthyridine
Uniqueness
2-Chloro-5-methyl-1,6-naphthyridine is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
2-chloro-5-methyl-1,6-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-7-2-3-9(10)12-8(7)4-5-11-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLQMYQERZRRTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391841 |
Source
|
Record name | 2-chloro-5-methyl-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140692-93-9 |
Source
|
Record name | 2-chloro-5-methyl-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2-Chloro-5-methyl-1,6-naphthyridine in the development of novel cAMP PDE III inhibitors?
A1: this compound serves as a crucial starting material for synthesizing a series of 1,6-naphthyridin-2(1H)-one derivatives, which exhibit inhibitory activity against cAMP PDE III []. The research highlights the use of this compound as a foundation for structural modifications aimed at improving the potency and selectivity of these inhibitors. By replacing the chloro group with various nucleophiles, researchers were able to explore structure-activity relationships and identify promising candidates for further development.
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